molecular formula C8H7BF4O3 B12834645 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid CAS No. 936250-25-8

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid

Katalognummer: B12834645
CAS-Nummer: 936250-25-8
Molekulargewicht: 237.95 g/mol
InChI-Schlüssel: VWDSCWROUYCJLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is a boronic acid derivative characterized by the presence of difluoroethoxy and difluorobenzene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid typically involves the reaction of 2,2-difluoroethanol with 3,5-difluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, boronate esters, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is unique due to its combination of difluoroethoxy and difluorobenzene groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Eigenschaften

CAS-Nummer

936250-25-8

Molekularformel

C8H7BF4O3

Molekulargewicht

237.95 g/mol

IUPAC-Name

[2-(2,2-difluoroethoxy)-3,5-difluorophenyl]boronic acid

InChI

InChI=1S/C8H7BF4O3/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2,7,14-15H,3H2

InChI-Schlüssel

VWDSCWROUYCJLL-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1OCC(F)F)F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.